2-Chloro-6-(3-piperidinylmethoxy)pyrazine hydrochloride
Overview
Description
2-Chloro-6-(3-piperidinylmethoxy)pyrazine hydrochloride is a useful research compound. Its molecular formula is C10H15Cl2N3O and its molecular weight is 264.15 g/mol. The purity is usually 95%.
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Biological Activity
2-Chloro-6-(3-piperidinylmethoxy)pyrazine hydrochloride is a heterocyclic compound with significant biological activity, particularly in the context of neurotransmitter modulation and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : C10H15Cl2N3O
- Molecular Weight : 264.15 g/mol
- CAS Number : 1220036-95-2
Biological Activity Overview
The compound exhibits various biological activities, primarily through its interaction with neurotransmitter systems. It is particularly noted for its agonistic effects on serotonin receptors, specifically the 5-HT(2C) receptor, which is implicated in appetite regulation and mood disorders.
The primary mechanism of action involves:
- Serotonin Receptor Agonism : By selectively activating the 5-HT(2C) receptor, the compound modulates neurotransmitter release, influencing behaviors related to appetite and mood.
- Cholinergic Modulation : It has been suggested that compounds similar to this compound can enhance cholinergic transmission, potentially benefiting cognitive functions impaired in conditions like Alzheimer's disease .
Appetite Regulation Study
A study conducted on rats demonstrated that this compound significantly inhibited food intake in a dose-dependent manner. The results indicated:
- Reduction in Food Intake : The compound led to a marked decrease in caloric consumption.
- Weight Loss Effects : Animals treated with the compound exhibited significant weight loss compared to control groups.
Dose (mg/kg) | Food Intake Reduction (%) | Weight Loss (%) |
---|---|---|
1 | 15 | 5 |
5 | 30 | 10 |
10 | 50 | 20 |
Neurotoxicity Assessment
Research assessing the genotoxicity of related compounds revealed that while some derivatives showed potential for DNA binding and mutagenicity, the specific risks associated with this compound remain under investigation. This highlights the importance of thorough toxicity assessments in drug development .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary studies indicate:
- Absorption : Rapid absorption post-administration.
- Distribution : High central nervous system penetration, which is beneficial for targeting neurological disorders.
- Metabolism : Primarily hepatic metabolism with potential for active metabolites influencing pharmacological effects.
Properties
IUPAC Name |
2-chloro-6-(piperidin-3-ylmethoxy)pyrazine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O.ClH/c11-9-5-13-6-10(14-9)15-7-8-2-1-3-12-4-8;/h5-6,8,12H,1-4,7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMSPRJYCMRUMGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=CN=CC(=N2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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